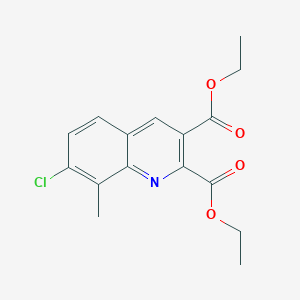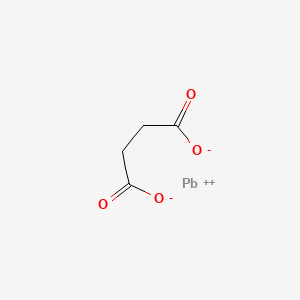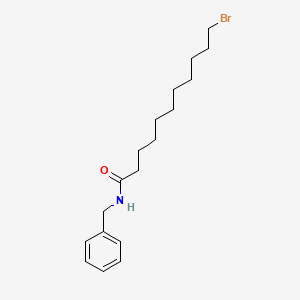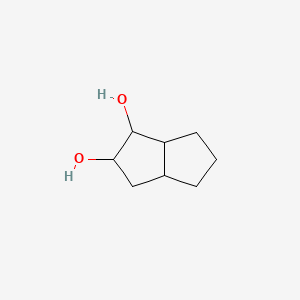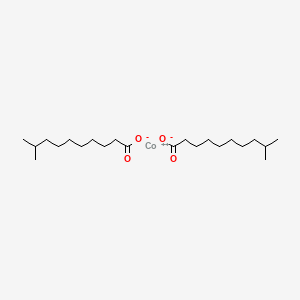
Cobalt bis(isoundecanoate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cobalt bis(isoundecanoate): is a coordination compound with the molecular formula C22H42CoO4 . It is a cobalt-based complex where cobalt is coordinated with two isoundecanoate ligands. This compound is known for its applications in various fields, including catalysis, material science, and biomedicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of cobalt bis(isoundecanoate) typically involves the reaction of cobalt salts with isoundecanoic acid. One common method is to dissolve cobalt(II) acetate in a suitable solvent, such as ethanol, and then add isoundecanoic acid to the solution. The mixture is heated under reflux conditions to facilitate the formation of the cobalt bis(isoundecanoate) complex. The reaction can be represented as follows:
Co(CH3COO)2+2C11H21COOH→Co(C11H21COO)2+2CH3COOH
Industrial Production Methods: In industrial settings, the production of cobalt bis(isoundecanoate) may involve more efficient and scalable methods. This can include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product. The process may also involve purification steps such as recrystallization or chromatography to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions: Cobalt bis(isoundecanoate) can undergo various chemical reactions, including:
Oxidation: The cobalt center can be oxidized to higher oxidation states, leading to the formation of different cobalt complexes.
Reduction: The compound can be reduced to lower oxidation states, which may alter its coordination environment and reactivity.
Substitution: Ligands in the cobalt bis(isoundecanoate) complex can be substituted with other ligands, leading to the formation of new coordination compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.
Substitution: Ligand exchange reactions can be carried out using various ligands such as phosphines, amines, and carboxylates.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of cobalt(III) complexes, while reduction may yield cobalt(I) or cobalt(0) species.
Aplicaciones Científicas De Investigación
Chemistry: Cobalt bis(isoundecanoate) is used as a catalyst in various organic reactions, including polymerization and oxidation reactions. Its ability to coordinate with different ligands makes it a versatile catalyst in synthetic chemistry.
Biology and Medicine: In biological and medical research, cobalt bis(isoundecanoate) is studied for its potential as an antimicrobial and anticancer agent. Its coordination properties allow it to interact with biological molecules, making it a candidate for drug development.
Industry: In industrial applications, cobalt bis(isoundecanoate) is used in the production of coatings, adhesives, and lubricants. Its stability and reactivity make it suitable for use in harsh environments.
Mecanismo De Acción
The mechanism of action of cobalt bis(isoundecanoate) involves its ability to coordinate with various ligands and substrates. The cobalt center can undergo redox reactions, which can facilitate catalytic processes. In biological systems, the compound can interact with cellular components, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context.
Comparación Con Compuestos Similares
Cobalt bis(dicarbollide): Known for its stability and use in material science and medicine.
Cobalt(II) acetate: Used as a precursor in the synthesis of various cobalt complexes.
Cobalt(II) chloride: Commonly used in laboratory synthesis and industrial applications.
Uniqueness: Cobalt bis(isoundecanoate) is unique due to its specific coordination with isoundecanoate ligands, which imparts distinct chemical and physical properties. Its versatility in catalysis and potential biological applications make it a valuable compound in research and industry.
Propiedades
Número CAS |
93965-34-5 |
|---|---|
Fórmula molecular |
C22H42CoO4 |
Peso molecular |
429.5 g/mol |
Nombre IUPAC |
cobalt(2+);9-methyldecanoate |
InChI |
InChI=1S/2C11H22O2.Co/c2*1-10(2)8-6-4-3-5-7-9-11(12)13;/h2*10H,3-9H2,1-2H3,(H,12,13);/q;;+2/p-2 |
Clave InChI |
KUXFMSHREFCOPH-UHFFFAOYSA-L |
SMILES canónico |
CC(C)CCCCCCCC(=O)[O-].CC(C)CCCCCCCC(=O)[O-].[Co+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2,5-Dioxopyrrolidin-1-yl) 4-[(4-morpholin-4-ylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B12641442.png)
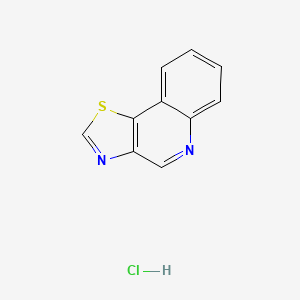
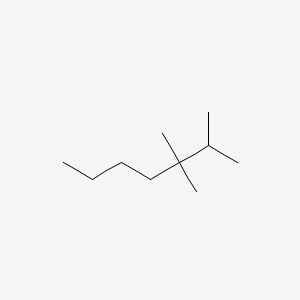
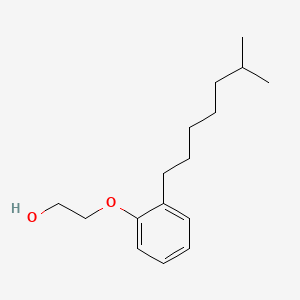
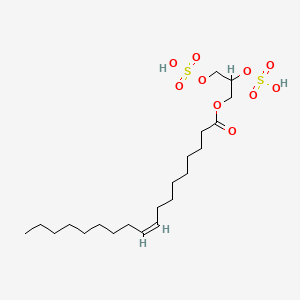
![2-[[(3E)-3-benzylidene-2-oxocyclopentyl]methyl]-6-(cyclohexen-1-yl)cyclohexan-1-one](/img/structure/B12641473.png)
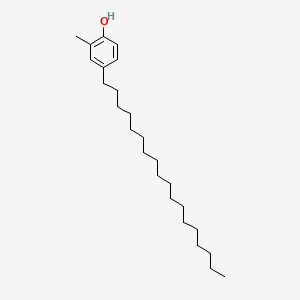
![9-Hydroxy-2,5,6,11-tetramethyl-6H-pyrido[4,3-b]carbazol-2-ium chloride](/img/structure/B12641482.png)
